molecular formula C21H21NO B1209148 (1-Tert-butyl-5-phenyl-1h-pyrrol-3-yl)(phenyl)methanone CAS No. 55933-61-4

(1-Tert-butyl-5-phenyl-1h-pyrrol-3-yl)(phenyl)methanone

Cat. No.: B1209148
CAS No.: 55933-61-4
M. Wt: 303.4 g/mol
InChI Key: VGRZGTBQRGHSTL-UHFFFAOYSA-N
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Description

(1-tert-butyl-5-phenyl-3-pyrrolyl)-phenylmethanone is an aromatic ketone.

Scientific Research Applications

Synthesis and Chemical Properties

  • An efficient one-pot synthetic procedure for 4-(tert-butyl)-1H-pyrrol-3-ylmethanone has been developed, using acetophenone and trimethylacetaldehyde. This method offers an economical route for synthesizing pyrrole derivatives and has been successfully utilized with good yields (Kaur & Kumar, 2018).

Potential Applications in Display and Lighting

  • Research on thermally activated delayed fluorescence (TADF) emitters highlights the potential of compounds including 3,5-bis((3,6-di-tert-butyl-9H-carbazol-9-yl)phenyl)(pyridin-4-yl)methanone. These compounds, with high thermal stability and blue emissions, are attractive for display and lighting applications due to their high photoluminescence quantum yields and energy efficiency (Rajamalli et al., 2017).

Antimicrobial Activity

  • A study on (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones revealed that these compounds exhibit good antimicrobial activity, comparable with standard drugs like ciprofloxacin and fluconazole. Compounds containing methoxy groups showed particularly high activity (Kumar et al., 2012).

Neuroprotective Activity

  • Antioxidant 8-alkylamino-1,4-benzoxazines, such as (R,S)-(3-tert-butyl-8-phenylethylamino-3,4-dihydro-2H-1,4-benzoxazin-5-yl) (phenyl) methanone, have been shown to be powerful neuroprotective agents in models of brain damage, suggesting potential applications in treating conditions like cerebral palsy (Largeron et al., 2001).

Enzyme Inhibitory Activity

  • Novel pyrazoline derivatives, including (3-(4-substituted phenyl)-5-(5-(4-nitrophenyl) furan-2-yl)- 4, 5-dihydropyrazol-1-yl) (pyridin-4-yl) methanones, have been synthesized and shown to have potent antiinflammatory and antibacterial activity, as well as inhibitory activity against enzymes like acetylcholinesterase and butyrylcholinesterase (Ravula et al., 2016).

Properties

CAS No.

55933-61-4

Molecular Formula

C21H21NO

Molecular Weight

303.4 g/mol

IUPAC Name

(1-tert-butyl-5-phenylpyrrol-3-yl)-phenylmethanone

InChI

InChI=1S/C21H21NO/c1-21(2,3)22-15-18(20(23)17-12-8-5-9-13-17)14-19(22)16-10-6-4-7-11-16/h4-15H,1-3H3

InChI Key

VGRZGTBQRGHSTL-UHFFFAOYSA-N

SMILES

CC(C)(C)N1C=C(C=C1C2=CC=CC=C2)C(=O)C3=CC=CC=C3

Canonical SMILES

CC(C)(C)N1C=C(C=C1C2=CC=CC=C2)C(=O)C3=CC=CC=C3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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